1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₈N₂O₃. This compound is characterized by the presence of a quinoline ring fused with a cyclohexane ring, connected through a carboxamido linkage. It is a significant molecule in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses, which are well-established methods for constructing the quinoline scaffold . The cyclohexane ring is then introduced through various cyclization reactions. Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamido group to an amine.
Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the compound can bind to microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Lacks the cyclohexane ring but shares similar biological activities.
Quinoline-4-carboxylic acid: Differently substituted, with distinct reactivity and applications.
Cyclohexanecarboxylic acid: Lacks the quinoline ring, used in different industrial applications.
The uniqueness of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid lies in its combined structural features, offering a versatile scaffold for developing novel therapeutic agents and industrial chemicals.
Properties
CAS No. |
652172-08-2 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-(quinoline-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3/c20-15(19-17(16(21)22)10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)18-14/h2-3,6-9H,1,4-5,10-11H2,(H,19,20)(H,21,22) |
InChI Key |
AXHYALFCSJRURP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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